molecular formula C8H14O3 B2544027 (2S)-2-(Oxan-4-yl)propanoic acid CAS No. 2248202-73-3

(2S)-2-(Oxan-4-yl)propanoic acid

Cat. No. B2544027
CAS RN: 2248202-73-3
M. Wt: 158.197
InChI Key: XJRLYKKGTVXRRP-LURJTMIESA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions and processes .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide insights into its reactivity and stability .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can influence how the compound is used .

Mechanism of Action

The mechanism of action is particularly relevant for bioactive compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Understanding the safety and hazards of a compound is crucial. This can involve studying its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could be influenced by its properties and reactivity .

properties

IUPAC Name

(2S)-2-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRLYKKGTVXRRP-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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